N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
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Overview
Description
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex heterocyclic compound that belongs to the family of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3(5)-aminopyrazoles with appropriate cycloheptane derivatives under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles (e.g., solvent-free reactions, metal-free catalysts) are often employed to scale up the production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism by which N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A simpler analog with a similar core structure but lacking the additional cycloheptane ring.
Indazole: Another heterocyclic compound with a similar nitrogen-containing ring structure.
Imidazole: Shares structural similarities but differs in the positioning of nitrogen atoms within the ring
Uniqueness
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural complexity allows for a broader range of applications and interactions compared to simpler pyrazole derivatives .
Properties
Molecular Formula |
C14H19N5O |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H19N5O/c1-9-8-12(18-19(9)2)15-14(20)13-10-6-4-3-5-7-11(10)16-17-13/h8H,3-7H2,1-2H3,(H,16,17)(H,15,18,20) |
InChI Key |
ASKFGTAKTWQRNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)C2=NNC3=C2CCCCC3 |
Origin of Product |
United States |
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